

Application Note and Protocol: Therapeutic Drug Monitoring of Quinapril using Quinapril-d5

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Compound of Interest

Compound Name: Quinapril-d5

Cat. No.: B15577063

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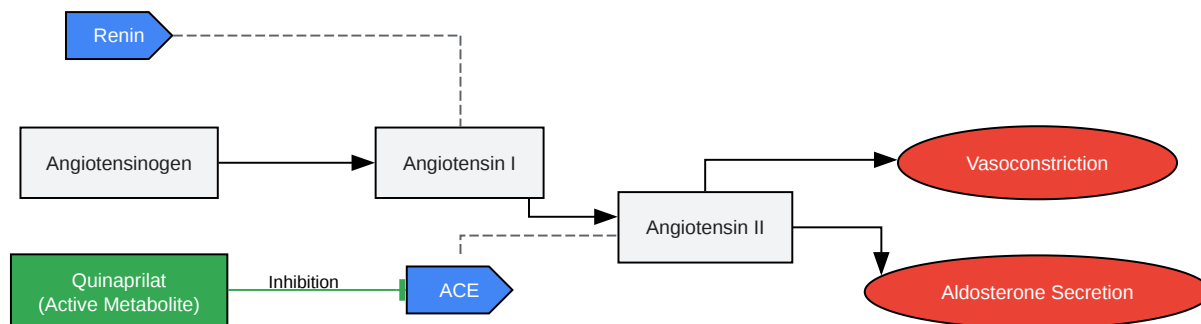
Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, quinaprilat.[2][3] Therapeutic drug monitoring (TDM) of quinapril and quinaprilat is essential to optimize dosage, ensure efficacy, and minimize toxicity, particularly in specific patient populations such as those with renal impairment.[4][5] This application note provides a detailed protocol for the quantitative analysis of quinapril and quinaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Quinapril-d5** as an internal standard.

Quinapril works by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][6]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS pathway and the point of inhibition by quinaprilat.

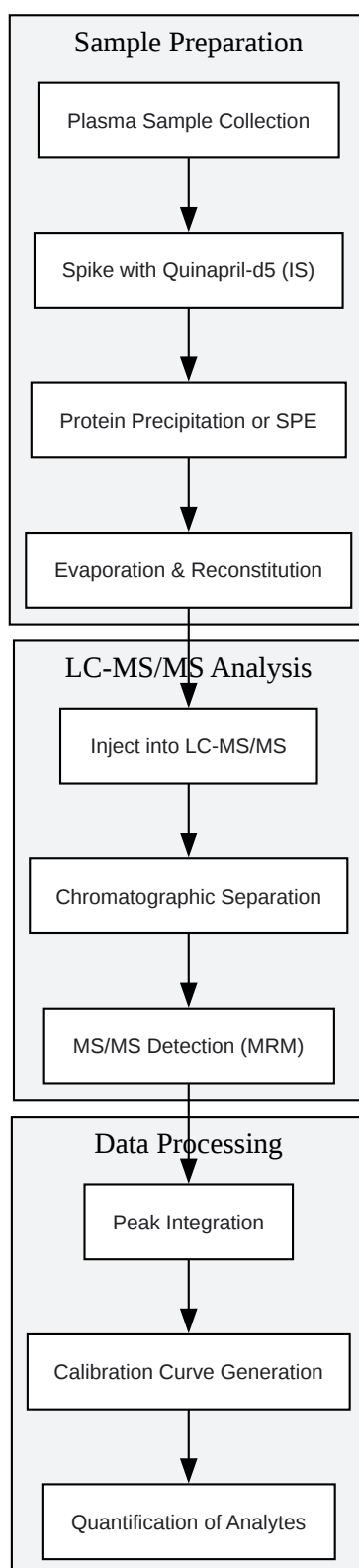


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Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat.

Experimental Workflow for TDM of Quinapril

The following diagram outlines the general workflow for the therapeutic drug monitoring of quinapril using **Quinapril-d5** as an internal standard.



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Figure 2: Experimental workflow for Quinapril TDM.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS assays for the quantification of quinapril and quinaprilat in human plasma.

Table 1: Linearity and Sensitivity of LC-MS/MS Assays

Analyte	Linearity Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)
Quinapril	5.0 - 1000	5.0[7]
Quinaprilat	10.0 - 2000	10.0[7]

Table 2: Precision and Accuracy of LC-MS/MS Assays

Analyte	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Quinapril	Low QC	< 15	< 15	85 - 115
	Mid QC	< 15	85 - 115	
	High QC	< 15	85 - 115	
Quinaprilat	Low QC	< 15	< 15	85 - 115
	Mid QC	< 15	85 - 115	
	High QC	< 15	85 - 115	

Note: The data presented in these tables are compiled from various sources and represent typical assay performance. Actual results may vary depending on the specific instrumentation and methodology used.

Experimental Protocols

Materials and Reagents

- Quinapril hydrochloride (Reference Standard)
- Quinaprilat (Reference Standard)
- **Quinapril-d5** (Internal Standard)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in plasma analysis.[\[8\]](#)

- To 100 μ L of plasma sample in a microcentrifuge tube, add 20 μ L of **Quinapril-d5** internal standard working solution (concentration to be optimized based on expected analyte levels).
- Vortex briefly to mix.
- Add 300 μ L of ice-cold acetonitrile to precipitate the plasma proteins.[\[8\]](#)
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to protein precipitation, which may be necessary for achieving lower limits of quantification.[\[9\]](#)

- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 200 µL of plasma sample, add 20 µL of **Quinapril-d5** internal standard working solution.
- Vortex and load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: Linear gradient to 95% B
 - 3.0-4.0 min: Hold at 95% B
 - 4.1-5.0 min: Return to 5% B and re-equilibrate
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL

- Column Temperature: 40°C

Tandem Mass Spectrometry

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Quinapril	439.2	234.2
Quinaprilat	411.2	206.2
Quinapril-d5	444.2	239.2

Note: The MRM transition for **Quinapril-d5** is proposed based on the stable isotope label and may require optimization.

Conclusion

This application note provides a comprehensive protocol for the therapeutic drug monitoring of quinapril and its active metabolite, quinaprilat, using **Quinapril-d5** as an internal standard. The detailed LC-MS/MS methodology, including sample preparation and instrument parameters, offers a robust and sensitive approach for accurate quantification in a clinical or research setting. The provided data summaries and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

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